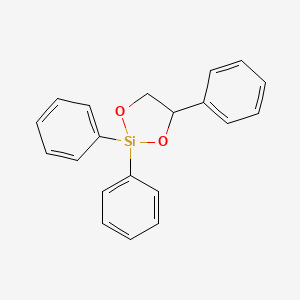
2,2,4-Triphenyl-1,3,2-dioxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Triphenyl-1,3,2-dioxasilolane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups
Preparation Methods
The synthesis of 2,2,4-Triphenyl-1,3,2-dioxasilolane typically involves the reaction of triphenylsilanol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a cyclic intermediate, which then undergoes cyclization to form the desired dioxasilolane ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2,2,4-Triphenyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of silanes.
Scientific Research Applications
2,2,4-Triphenyl-1,3,2-dioxasilolane has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding silicon’s role in biological processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4-Triphenyl-1,3,2-dioxasilolane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of new compounds. The pathways involved in these reactions are influenced by the compound’s structure and the presence of phenyl groups, which can stabilize reaction intermediates .
Comparison with Similar Compounds
2,2,4-Triphenyl-1,3,2-dioxasilolane can be compared with other similar compounds, such as:
2,4,6-Triphenyl-1,3,5-triazine: Known for its use in photoelectrochemical applications.
1,2,4-Trioxolanes: Used in drug delivery systems due to their unique peroxide bond.
Properties
CAS No. |
185397-08-4 |
|---|---|
Molecular Formula |
C20H18O2Si |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,2,4-triphenyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C20H18O2Si/c1-4-10-17(11-5-1)20-16-21-23(22-20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
KDUFCRMFZWJTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















